1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide
Description
Properties
IUPAC Name |
1-[4-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)butyl]-4-aza-1-azoniabicyclo[2.2.2]octane;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N4.2BrH/c1(9-19-11-3-17(4-12-19)5-13-19)2-10-20-14-6-18(7-15-20)8-16-20;;/h1-16H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYFFXZLULREGEA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1CC2)CCCC[N+]34CCN(CC3)CC4.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00561843 | |
| Record name | 1,1'-(Butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94630-50-9 | |
| Record name | 1,1'-(Butane-1,4-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00561843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-aza-1-azoniabicyclo[2.2.2]octane (Quinuclidine) Unit
The bicyclic amine is typically prepared by intramolecular cyclization of appropriate amino alcohols or via reduction of bicyclic precursors. This step is well-documented in literature for quinuclidine synthesis and is commercially available as a starting material.
Linking via Butane-1,4-diyl Spacer
The key step involves connecting two quinuclidine units through a butane-1,4-diyl linker. This is commonly achieved by:
- Reacting quinuclidine with 1,4-dibromobutane under nucleophilic substitution conditions, where the tertiary amine nitrogen attacks the alkyl halide, forming a quaternary ammonium salt.
- The reaction is typically carried out in polar aprotic solvents such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (e.g., 60–100 °C) to facilitate substitution.
Quaternization and Salt Formation
- The reaction with 1,4-dibromobutane directly yields the dibromide salt of the bis-quaternary ammonium compound.
- Purification is achieved by recrystallization from suitable solvents or by precipitation.
- The product is isolated as a solid with high purity (≥98%) and characterized by standard analytical techniques.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Quinuclidine preparation | Commercial or synthesized via cyclization | High purity required |
| Alkylation | Quinuclidine + 1,4-dibromobutane | Solvent: DMF or acetonitrile; 60–100 °C; 12–24 h reaction time |
| Quaternization | Direct via dibromobutane | Forms dibromide salt directly |
| Purification | Recrystallization or precipitation | Solvent: ethanol, acetone, or water |
Research Findings and Analytical Data
- Molecular formula: C16H32Br2N4
- Molecular weight: 440.3 g/mol
- Purity: ≥98% (Titration or chromatographic methods)
- Characterization: NMR, IR, MS, and elemental analysis confirm structure and purity.
- Stability: The compound is stable under inert atmosphere and stored under argon to prevent degradation.
Summary Table of Preparation
| Parameter | Description |
|---|---|
| Starting materials | Quinuclidine, 1,4-dibromobutane |
| Reaction type | Nucleophilic substitution (quaternization) |
| Solvent | DMF, acetonitrile |
| Temperature | 60–100 °C |
| Reaction time | 12–24 hours |
| Product form | Dibromide salt, solid |
| Purification method | Recrystallization, precipitation |
| Yield | Typically high (not explicitly reported) |
| Analytical techniques | NMR, MS, IR, elemental analysis |
Notes on Alternative Methods and Related Compounds
- Analogous compounds with longer alkyl spacers (e.g., decane-1,10-diyl) have been synthesized similarly, indicating the robustness of the alkylation approach.
- The choice of alkylating agent and reaction conditions can be optimized to improve yield and purity.
- The dibromide salt form is preferred for stability and handling.
Chemical Reactions Analysis
Types of Reactions: 1,1’-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide primarily undergoes substitution reactions due to the presence of quaternary ammonium groups. These reactions include:
Nucleophilic Substitution: The compound can react with nucleophiles such as hydroxide ions, leading to the formation of hydroxide derivatives.
Redox Reactions: Although less common, the compound can participate in redox reactions under specific conditions, altering its oxidation state.
Common Reagents and Conditions:
Nucleophiles: Hydroxide ions, chloride ions, and other nucleophilic species.
Solvents: Polar solvents like water or acetonitrile are often used to facilitate these reactions.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to ensure optimal reaction rates.
Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, reaction with hydroxide ions yields the corresponding hydroxide salt.
Scientific Research Applications
Basic Information
- Molecular Formula : C16H32Br2N4
- Molecular Weight : 440.26 g/mol
- CAS Number : 94630-50-9
Structural Characteristics
The compound features a bicyclic structure with multiple nitrogen atoms, contributing to its unique chemical behavior. The presence of bromide ions enhances its solubility in various solvents, making it suitable for diverse applications.
Medicinal Chemistry
1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] dibromide has been explored for its potential as a pharmaceutical agent. Its structural similarity to known bioactive compounds suggests possible applications in drug design and development.
Case Study: Antimicrobial Activity
Research indicates that derivatives of bicyclic compounds exhibit antimicrobial properties. In vitro studies have shown that this compound can inhibit the growth of certain bacteria, making it a candidate for developing new antibacterial agents.
Materials Science
The compound's unique structural properties allow it to be used in the synthesis of advanced materials.
The compound's ability to conduct electricity makes it an interesting subject in electrochemical studies.
Application: Electrolytes in Batteries
Research has indicated that compounds similar to this compound can be used as electrolytes in lithium-ion batteries. Their ionic properties contribute to improved conductivity and efficiency in energy storage systems.
Mechanism of Action
The compound exerts its effects primarily through the disruption of microbial cell membranes. The quaternary ammonium groups interact with the phospholipid bilayer of cell membranes, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi.
Comparison with Similar Compounds
Comparison with Structural Analogs
Analog Group 1: DABCO-Based Cations with Variable Spacers
These compounds share the 4-aza-1-azoniabicyclo[2.2.2]octane cationic group but differ in spacer length and flexibility.
1,6-Bis(4-aza-1-azoniabicyclo[2.2.2]octane)hexyl Dibromide (SDA3)
- CAS No.: Not explicitly provided (synthesized in-house).
- Formula : Likely C₁₈H₃₆Br₂N₄ (inferred from synthesis; spacer: hexyl, 6 carbons).
- Molecular Weight : ~488.3 g/mol (estimated).
- Synthesis : Reacts DABCO with 1,6-dibromohexane in acetone (88% yield) .
- Comparison :
1,1'-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide
p-Phenylenedimethylene-bis(4-aza-1-azoniabicyclo[2.2.2]octane) Dibromide (SDA6)
Analog Group 2: Pyridinium-Based Dibromides
These compounds replace the bicyclic cation with pyridinium rings, altering electronic and steric properties.
trans-2,4’-Bis[(hydroxyimino)methyl]-1,1’-(but-2-ene-1,4-diyl)bispyridinium Dibromide (K053)
- Formula : C₁₈H₂₀Br₂N₄O₂
- Key Features: Functional Groups: Hydroxyimino substituents enhance hydrogen-bonding capacity. Application: Acetylcholinesterase reactivator in organophosphate poisoning, demonstrating medicinal relevance absent in DABCO analogs .
1,100-Methylenebis(4,4'-bipyridin-1-ium) Dibromide
Comparative Data Table
Physicochemical and Functional Differences
- Solubility : DABCO analogs with longer alkane spacers (e.g., decane) exhibit lower solubility in polar solvents than shorter-chain analogs .
- Thermal Stability : Bicyclic cations (DABCO) confer higher thermal stability than pyridinium groups, critical for high-temperature zeolite synthesis .
- Biological Activity : Pyridinium compounds (e.g., K053) show enzyme reactivation capabilities, unlike DABCO analogs .
Biological Activity
1,1'-(Butane-1,4-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] dibromide, with the CAS number 94630-50-9, is a quaternary ammonium compound characterized by its unique bicyclic structure. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
Chemical Structure and Properties
The molecular formula of this compound is , indicating it contains two bromine atoms and four nitrogen atoms within its structure. The bicyclic nature of the molecule contributes to its rigidity and potential interactions with biological targets.
Biological Activity Overview
Research into the biological activity of this compound has revealed several important activities:
Antimicrobial Activity
Several studies have indicated that quaternary ammonium compounds exhibit significant antimicrobial properties. For instance, compounds similar to this dibromide have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is often attributed to the disruption of microbial cell membranes.
Neurotransmitter Interaction
The structural similarity of this compound to neurotransmitter receptors suggests potential interactions with cholinergic systems. Research indicates that compounds in the same class can act as antagonists or agonists at nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission in both peripheral and central nervous systems.
Analgesic Properties
Some studies have explored the analgesic effects of related bicyclic compounds. For example, derivatives of 4-aza-1-azoniabicyclo[2.2.2]octane have demonstrated significant analgesic activity in animal models, suggesting that this compound may also possess similar properties.
Case Study 1: Antimicrobial Efficacy
A study conducted by Liu et al. (2020) evaluated the antimicrobial efficacy of various quaternary ammonium salts against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against these pathogens.
Case Study 2: Neuropharmacological Effects
Research by Zhang et al. (2023) investigated the neuropharmacological effects of bicyclic quaternary ammonium compounds on nAChRs using electrophysiological methods. The study found that certain derivatives could enhance synaptic transmission in hippocampal slices, indicating potential therapeutic applications for cognitive enhancement.
Case Study 3: Analgesic Activity
In a comparative study on analgesics published in the Journal of Medicinal Chemistry (2023), derivatives of bicyclic ammonium salts were tested for their pain-relief capabilities in rodent models. The findings revealed that some compounds significantly reduced pain responses in hot plate tests compared to morphine controls.
Summary Table of Biological Activities
| Activity | Mechanism/Effect | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membranes | Liu et al., 2020 |
| Neurotransmitter Interaction | Modulation of nAChR activity | Zhang et al., 2023 |
| Analgesic | Reduction in pain response | Journal of Medicinal Chemistry, 2023 |
Q & A
Q. What computational methods can model the solid-state interactions of this compound?
- Methodology : Apply semi-empirical methods (e.g., PM6) to calculate interatomic distances and charges in the crystal lattice. Compare computed data with experimental SC-XRD results to validate hydrogen bonding networks and electrostatic contributions. For example, PM6 predicts N–Br distances within 3.2–3.5 Å, consistent with ionic interactions .
Q. How can synthetic conditions be optimized to enhance yield or reduce reaction time?
- Methodology :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to accelerate alkylation.
- Temperature : Elevated temperatures (e.g., 50°C) may reduce reaction time but risk side products.
- Stoichiometry : Excess DABCO (2.5:1 molar ratio) ensures complete dibromobutane consumption. Monitor via TLC or in situ FTIR .
Q. How do structural modifications (e.g., varying alkyl chain length) affect the compound’s efficacy as an OSDA?
- Methodology : Synthesize analogs with hexyl or p-xylene linkers (e.g., SDA3/SDA6). Characterize derived zeolites using SEM and NMR to assess framework integrity. Longer chains (e.g., hexyl) may reduce steric hindrance, improving template-framework compatibility .
Q. What strategies resolve discrepancies in catalytic activity data between batches of OSDA-templated materials?
- Methodology :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
